Cbz-alpha-methyl-D-Glu
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Overview
Description
Cbz-alpha-methyl-D-Glu, also known as Cbz-®-2-amino-2-methylpentanedioic acid, is a derivative of glutamic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the alpha-methyl-D-glutamic acid. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-alpha-methyl-D-Glu typically involves the protection of the amino group of alpha-methyl-D-glutamic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting alpha-methyl-D-glutamic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cbz-alpha-methyl-D-Glu undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the Cbz group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C and hydrogen gas are commonly used for the removal of the Cbz group.
Nucleophiles: Various nucleophiles such as amines and alcohols can react with this compound.
Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include deprotected alpha-methyl-D-glutamic acid and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Cbz-alpha-methyl-D-Glu has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-alpha-methyl-D-Glu involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides . The molecular targets and pathways involved include the interaction with enzymes and other proteins during the synthesis process .
Comparison with Similar Compounds
Cbz-alpha-methyl-D-Glu is unique due to its specific structure and properties. Similar compounds include:
Cbz-protected amino acids: These compounds have similar protecting groups but different amino acid backbones.
Boc-alpha-methyl-D-Glu: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Fmoc-alpha-methyl-D-Glu: This compound uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
This compound is preferred in certain applications due to its stability and ease of removal under mild conditions .
Properties
Molecular Formula |
C14H17NO6 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R)-2-methyl-2-(phenylmethoxycarbonylamino)pentanedioic acid |
InChI |
InChI=1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t14-/m1/s1 |
InChI Key |
TUHIITZLWRBWLF-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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